17-(2-bromophenyl)-9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(2-bromophenyl)-9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[87002,7011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione is a complex organic compound with a unique structure that includes multiple aromatic rings, bromine, methoxy, and tetrazatetracyclo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(2-bromophenyl)-9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tetrazatetracyclo structure, followed by the introduction of the bromophenyl and methoxyphenyl groups through electrophilic aromatic substitution reactions. The final steps involve methylation and cyclization reactions under controlled conditions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency. Purification steps such as recrystallization, chromatography, and distillation would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Medicine
In medicinal chemistry, the compound can be investigated for its potential therapeutic effects. Its structural features suggest it could be a candidate for drug development, particularly in areas such as oncology or neurology.
Industry
In the industrial sector, the compound’s properties can be harnessed for the development of new materials, such as polymers or coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of 17-(2-bromophenyl)-9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 17-(2-chlorophenyl)-9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione
- 17-(2-fluorophenyl)-9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione
Uniqueness
The presence of the bromine atom in 17-(2-bromophenyl)-9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[87002,7011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione imparts unique reactivity compared to its chloro and fluoro analogs
Properties
Molecular Formula |
C28H23BrN4O3 |
---|---|
Molecular Weight |
543.4 g/mol |
IUPAC Name |
17-(2-bromophenyl)-9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione |
InChI |
InChI=1S/C28H23BrN4O3/c1-31-25-22(27(34)32(2)28(31)35)24(18-8-4-5-9-19(18)29)33-21-11-7-6-10-20(21)30-23(26(25)33)16-12-14-17(36-3)15-13-16/h4-15,23,30H,1-3H3 |
InChI Key |
JCLJHNOYHZDZCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C3C(NC4=CC=CC=C4N3C(=C2C(=O)N(C1=O)C)C5=CC=CC=C5Br)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.